2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide
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Overview
Description
2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its methoxy group, methyl group, and o-tolyl group attached to the thiazole ring, making it a unique and potentially bioactive molecule.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit tubulin polymerization, disrupting microtubule dynamics in a manner similar to certain anticancer drugs .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have been found to have diverse pharmacokinetic properties, depending on their specific structures .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the presence of certain functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the o-Tolyl Group: The o-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where the thiazole ring is alkylated with an o-tolyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Methoxy Group Addition: The methoxy group can be introduced through a nucleophilic substitution reaction, where a methoxide ion reacts with a suitable leaving group on the thiazole ring.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole derivatives.
Medicine: Potential therapeutic applications due to its bioactive thiazole core, which may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A simpler thiazole derivative with known antimicrobial properties.
4-methylthiazole: Another thiazole derivative with a similar structure but lacking the methoxy and acetamide groups.
o-tolylthiazole: A compound with the o-tolyl group attached to the thiazole ring, similar to the target compound.
Uniqueness
2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to simpler thiazole derivatives. The presence of the methoxy group, acetamide group, and o-tolyl group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-methoxy-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-6-4-5-7-12(10)15-17-11(2)13(20-15)8-16-14(18)9-19-3/h4-7H,8-9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDPRIQCTLNLEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)COC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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